molecular formula C7H2F3NS B049917 2,3,4-Trifluorophenyl isothiocyanate CAS No. 119474-40-7

2,3,4-Trifluorophenyl isothiocyanate

Cat. No. B049917
Key on ui cas rn: 119474-40-7
M. Wt: 189.16 g/mol
InChI Key: KTNHZGZWGZUKGE-UHFFFAOYSA-N
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Patent
US05011831

Procedure details

Reference Example 1 Thiophosgene (1.4 g) was dissolved in 25 ml of ether, 2.0 g of triethylamine was added thereto with ice cooling and stirring (at not higher than 20° C.), then a mixture of 1.4 g of 2,3,4-trifluoroaniline and 3 ml of ether was gradually dropped thereinto at the same temperature, and the mixture was stirred for one hour at the same temperature. Then it was filtered off, the filtrate was concentrated, the residue was extracted with n-hexane, insoluble matters were removed by filtration, the resulting hexane-soluble matters were subjected to a silica gel column chromatography (Wacogel C-200 in the amount of 15 g) and eluted with n-hexane to give 1.39 g of 2,3,4-trifluorophenyl isothiocyanate.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].C(N(CC)CC)C.[F:12][C:13]1[C:19]([F:20])=[C:18]([F:21])[CH:17]=[CH:16][C:14]=1[NH2:15]>CCOCC>[F:12][C:13]1[C:19]([F:20])=[C:18]([F:21])[CH:17]=[CH:16][C:14]=1[N:15]=[C:1]=[S:2]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1F)F
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with ice cooling and stirring (at not higher than 20° C.), then
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually dropped
STIRRING
Type
STIRRING
Details
at the same temperature, and the mixture was stirred for one hour at the same temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Then it was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with n-hexane, insoluble matters
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
eluted with n-hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)F)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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